

Application Notes and Protocols for High-Throughput Screening of CK2-IN-4

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Compound of Interest			
Compound Name:	CK2-IN-4		
Cat. No.:	B10812075	Get Quote	

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Kinase CK2 (formerly Casein Kinase II) is a ubiquitous serine/threonine kinase that plays a critical role in a myriad of cellular processes, including cell growth, proliferation, and suppression of apoptosis. Its constitutive activity and broad range of substrates make it a key regulator of cellular signaling. Dysregulation of CK2 activity has been implicated in various diseases, particularly cancer, making it an attractive target for therapeutic intervention. **CK2-IN-4** is an inhibitor of Protein Kinase CK2, showing potential for research in oncology, virology, and inflammatory diseases.[1][2][3][4][5] These application notes provide a framework for the utilization of **CK2-IN-4** in high-throughput screening (HTS) campaigns to identify and characterize novel CK2 inhibitors.

Data Presentation

Quantitative analysis is crucial for evaluating the efficacy of potential inhibitors. The following table summarizes the known inhibitory activity of **CK2-IN-4** against its target.



Compound	Target	IC50 (μM)	CAS Number
CK2-IN-4	CK2	8.6	313985-59-0

[Table 1: Inhibitory

activity of CK2-IN-4.

Data sourced from

MedchemExpress, DC

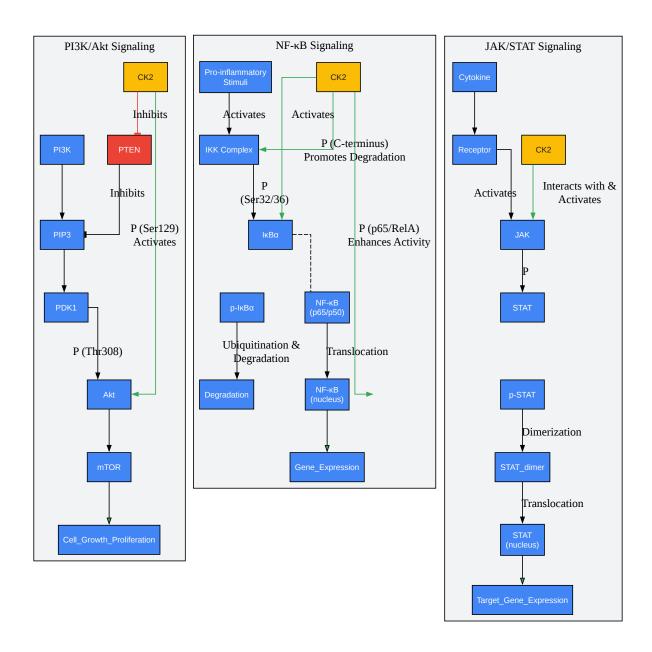
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Signaling Pathways

CK2 is a central node in several critical signaling pathways. Understanding its interactions is key to elucidating the mechanism of action of its inhibitors.





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CK2's role in major signaling pathways.



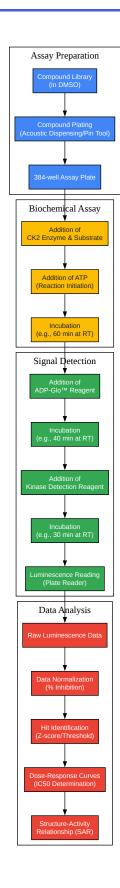
Experimental Protocols

High-throughput screening for CK2 inhibitors can be effectively performed using various assay formats. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

High-Throughput Screening Workflow

The following diagram outlines a typical workflow for a high-throughput screening campaign to identify novel CK2 inhibitors.





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High-throughput screening workflow for CK2 inhibitors.



Protocol: ADP-Glo™ Kinase Assay for CK2 Inhibitor Screening

This protocol is designed for a 384-well plate format and can be adapted for automated high-throughput screening.

Materials:

- Recombinant human Protein Kinase CK2 (holoenzyme or catalytic subunit)
- CK2 Substrate Peptide (e.g., RRRADDSDDDDD)
- ATP (Adenosine 5'-triphosphate)
- CK2-IN-4 (or other test compounds) dissolved in 100% DMSO
- Positive control inhibitor (e.g., Silmitasertib/CX-4945)
- Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)
- ADP-Glo™ Kinase Assay Kit (Promega)
- · White, opaque, flat-bottom 384-well assay plates
- Multichannel pipettes or automated liquid handling system
- Plate reader capable of measuring luminescence

Procedure:

- Compound Plating:
 - Prepare serial dilutions of CK2-IN-4 and other test compounds in 100% DMSO.
 - Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 50 nL) of each compound dilution to the appropriate wells of a 384-well assay plate.



 Include wells with DMSO only (negative control, 0% inhibition) and a known CK2 inhibitor like Silmitasertib (positive control, 100% inhibition).

Kinase Reaction:

- Prepare a master mix containing the kinase assay buffer and recombinant CK2 enzyme at a 2X final concentration. The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range.
- Dispense 5 μL of the enzyme master mix into each well of the compound-plated assay plate.
- Prepare a 2X ATP/Substrate solution in kinase assay buffer. The final ATP concentration should ideally be at or near the Km for CK2, and the substrate concentration should be optimized for a robust signal.
- \circ To initiate the kinase reaction, add 5 μ L of the 2X ATP/Substrate solution to each well. The final reaction volume will be 10 μ L.
- Incubate the plate at room temperature for 60 minutes. The incubation time may need to be optimized.

Luminescence Detection:

- Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the remaining ATP.
- Incubate the plate at room temperature for 40 minutes.
- Add 20 μL of Kinase Detection Reagent to each well. This reagent will convert the ADP generated during the kinase reaction into ATP, which is then used by luciferase to generate a luminescent signal.
- Incubate the plate at room temperature for 30 minutes to allow the luminescent signal to stabilize.
- Measure the luminescence of each well using a plate reader.



Data Analysis:

- The raw luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
- Calculate the percent inhibition for each test compound concentration using the following formula:

% Inhibition = 100 * (1 - (RLU compound - RLU pos ctrl) / (RLU neg ctrl - RLU pos ctrl))

Where:

- RLU_compound is the relative light unit from the well with the test compound.
- RLU pos ctrl is the average relative light unit from the positive control wells.
- RLU_neg_ctrl is the average relative light unit from the negative control wells.
- For compounds showing significant inhibition, perform dose-response experiments and fit the data to a four-parameter logistic model to determine the IC50 value.
- Assess the quality of the assay by calculating the Z'-factor:

Z' = 1 - (3 * (SD neg ctrl + SD pos ctrl)) / |Mean neg ctrl - Mean pos ctrl|

A Z'-factor value between 0.5 and 1.0 indicates a robust and reliable assay suitable for high-throughput screening.

Note: This protocol serves as a general guideline. It is essential to optimize the concentrations of the enzyme, substrate, and ATP, as well as the incubation times, for the specific experimental conditions and instrumentation used.

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